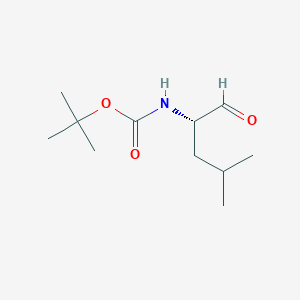
2-Chloro-N-(isoquinolin-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(isoquinolin-5-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a white crystalline solid with a molecular formula of C12H10ClN2O and a molecular weight of 236.68 g/mol.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(isoquinolin-5-yl)acetamide is not fully understood. However, it has been reported to act as an inhibitor of certain enzymes, including histone deacetylases (HDACs) and topoisomerases. These enzymes are involved in various cellular processes, including DNA replication and gene expression.
Biochemical and Physiological Effects:
Studies have shown that 2-Chloro-N-(isoquinolin-5-yl)acetamide exhibits various biochemical and physiological effects. For instance, it has been reported to induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been found to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-Chloro-N-(isoquinolin-5-yl)acetamide in lab experiments is its high purity and yield. Additionally, this compound is relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the use of 2-Chloro-N-(isoquinolin-5-yl)acetamide in scientific research. One potential direction is the development of new drugs based on this compound for the treatment of various diseases, including cancer and inflammatory disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential applications in other fields, such as materials science and catalysis.
In conclusion, 2-Chloro-N-(isoquinolin-5-yl)acetamide is a promising compound that has gained significant attention in scientific research. Its potential applications in medicinal chemistry, as well as its biochemical and physiological effects, make it a valuable tool for various experiments. However, further studies are needed to fully understand its mechanism of action and potential applications in other fields.
Synthesis Methods
The synthesis of 2-Chloro-N-(isoquinolin-5-yl)acetamide can be achieved through various methods. One of the most commonly used methods is the reaction of 2-chloroacetamide with isoquinoline in the presence of a catalyst such as palladium on carbon. This method has been reported to yield high purity and yield of the compound.
Scientific Research Applications
2-Chloro-N-(isoquinolin-5-yl)acetamide has been studied extensively for its potential applications in scientific research. One of the most notable applications is in the field of medicinal chemistry. This compound has been found to exhibit significant pharmacological activities, including antitumor, anti-inflammatory, and anti-bacterial properties.
properties
CAS RN |
16880-60-7 |
|---|---|
Molecular Formula |
C11H9ClN2O |
Molecular Weight |
220.65 g/mol |
IUPAC Name |
2-chloro-N-isoquinolin-5-ylacetamide |
InChI |
InChI=1S/C11H9ClN2O/c12-6-11(15)14-10-3-1-2-8-7-13-5-4-9(8)10/h1-5,7H,6H2,(H,14,15) |
InChI Key |
UZTWFIXSSGOWBG-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CN=C2)C(=C1)NC(=O)CCl |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)NC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



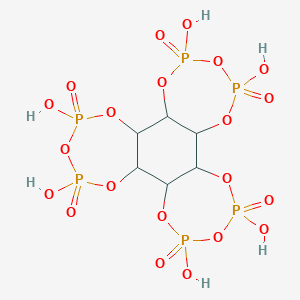




![2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B179509.png)
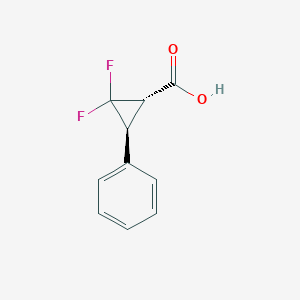
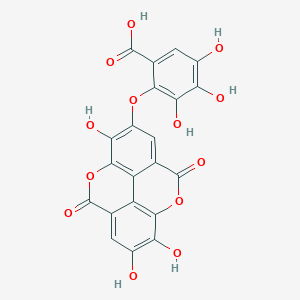
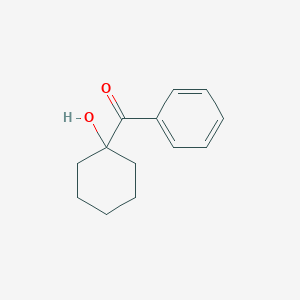

![1,3,4,5,6,7-Hexahydro-2H-cyclopenta[b]pyridin-2-one](/img/structure/B179524.png)
